1-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)piperidine hydrochloride
Description
1-(2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl)piperidine hydrochloride is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids and their stability under physiological conditions .
Properties
IUPAC Name |
1-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5S.ClH/c1-3-7-13(8-4-1)19-14(15-16-17-19)20-12-11-18-9-5-2-6-10-18;/h1,3-4,7-8H,2,5-6,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDVXGHXWYLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=NN2C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)piperidine hydrochloride typically involves the following steps:
Formation of 1-phenyl-1H-tetrazole-5-thiol: This can be achieved through the reaction of phenylhydrazine with carbon disulfide and sodium azide under acidic conditions.
Alkylation: The 1-phenyl-1H-tetrazole-5-thiol is then alkylated with 2-chloroethylpiperidine to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its ability to mimic carboxylic acids and its stability under physiological conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)piperidine hydrochloride can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound is similar in structure but lacks the piperidine moiety.
1-Phenyl-5-mercaptotetrazole: Another similar compound with a mercapto group instead of the thioethyl group.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a piperidine moiety, providing unique chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
